6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-9-4-6-3-8-11(7(6)5-10(9)19-2)14-15-12(8)13(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSOHSYWQNWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indeno Ring System: This step involves the cyclization of a suitable precursor to form the indeno ring system.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Synthetic Preparation via Ester Hydrolysis
The carboxylic acid derivative is typically synthesized via hydrolysis of its ethyl ester precursor. This reaction occurs under basic conditions (e.g., aqueous NaOH or KOH) at elevated temperatures (80–100°C) to yield the free carboxylic acid.
Reaction Scheme:
Ethyl 6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate → 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
Key Data:
Acid Chloride Formation
The carboxylic acid reacts with chlorinating agents (e.g., SOCl2, oxalyl chloride) to form the corresponding acid chloride, a key intermediate for downstream amide couplings.
Reaction Conditions:
-
Reagents: Thionyl chloride (excess), catalytic DMF
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Temperature: Reflux (70–80°C) for 4–6 hours
Key Data:
Amide Bond Formation
The acid chloride reacts with aromatic or aliphatic amines to produce substituted carboxamides. These reactions are critical for generating bioactive analogs targeting carbonic anhydrase isoforms.
Example Reaction with 4-Sulfamoylbenzylamine:
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carbonyl chloride + 4-Sulfamoylbenzylamine → 6,7-Dimethoxy-N-(4-sulfamoylbenzyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
Key Data:
-
Characterization:
Functionalization of the Pyrazole Ring
The pyrazole nitrogen and adjacent positions can undergo electrophilic substitution or coordination with metal catalysts, though limited data exists for this specific compound.
Hypothetical Reactions (Based on Analogous Pyrazoles):
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Nitration: HNO3/H2SO4 at 0–5°C to introduce nitro groups at position 5.
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Suzuki Coupling: Pd-catalyzed cross-coupling with aryl boronic acids .
Decarboxylation Under Thermal Stress
Thermal decomposition studies suggest decarboxylation occurs above 250°C, forming 6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole.
Conditions:
-
Temperature: 250–300°C under inert atmosphere
-
Byproduct: CO2 (confirmed by FTIR)
Salt Formation with Bases
The carboxylic acid forms salts with inorganic/organic bases (e.g., NaOH, piperazine), enhancing solubility for pharmacological applications.
Example:
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate sodium salt
-
Solubility: >50 mg/mL in water
Critical Analysis of Reactivity Trends
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Steric Hindrance: Methoxy groups at positions 6 and 7 limit reactivity at the adjacent aromatic positions, directing modifications to the pyrazole-carboxylic acid region .
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Electronic Effects: The electron-withdrawing carboxylic acid group activates the pyrazole ring for nucleophilic substitutions at position 5 .
This compound’s synthetic flexibility and structural complexity make it a valuable scaffold for developing enzyme inhibitors and metalloenzyme modulators.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit potent inhibitory effects on various kinases implicated in cancer progression. Specifically, studies have shown that modifications to the pyrazole core can enhance selectivity towards FLT3 and CDK kinases, which are critical targets in cancer therapy .
- Neuroprotective Effects : Compounds related to 6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid have been investigated for their neuroprotective properties. For instance, similar structures have shown promise in treating neurodegenerative diseases like Parkinson's by acting as catechol-O-methyltransferase inhibitors .
- Anti-inflammatory Properties : The compound’s derivatives have been explored for their anti-inflammatory effects. Pyrazole-based compounds often demonstrate activity against inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Analytical Chemistry Applications
- Fluorescence Derivatization : The compound has been utilized as a fluorescence derivatization reagent for aldehydes in high-performance liquid chromatography (HPLC). Its ability to form stable fluorescent derivatives enhances the sensitivity and selectivity of analytical methods .
- Synthesis of New Compounds : The synthesis pathways involving this compound often lead to novel derivatives with enhanced biological activity or improved physical properties. For example, the combination of different synthetic strategies has been shown to yield compounds with diverse functionalities suitable for further research .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Pomeranz-Fritsch Reaction : This classical method has been adapted to synthesize chiral derivatives of the compound effectively. The reaction involves cyclization processes that yield complex structures with potential biological activities .
- Petasis Reaction : A combination of boronic acids and aldehydes in the Petasis reaction can lead to the formation of this compound's precursors, showcasing its versatility in synthetic organic chemistry .
Case Studies
- Inhibition Studies : A series of studies demonstrated that derivatives of this compound exhibit significant inhibition against specific kinases involved in tumor growth. For instance, compounds were synthesized and tested for their IC50 values against FLT3 and CDK kinases, showing promising results that warrant further exploration .
- Neuroprotective Drug Development : Research focusing on the neuroprotective effects of similar compounds has led to the identification of potential drug candidates for Parkinson's disease treatment. These studies highlight the importance of structural modifications in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), which plays a crucial role in angiogenesis and tumor growth . By inhibiting these kinases, the compound can disrupt signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Key Research Findings
Carboxylic Acid vs. Sulfonamide : The conversion of Compound 14 (carboxylic acid) to Compound 15 (sulfonamide-carboxamide) enhances hCA IX/XII inhibition by 10-fold, highlighting the importance of hydrogen-bonding interactions .
Methoxy Substitution: 6,7-Dimethoxy groups in Compound 14 improve solubility and target engagement compared to non-methoxy analogues (e.g., GN39482) .
CB2 Selectivity : Bulky substituents (e.g., 2',4'-dichlorophenyl in Luongo’s compound) reduce CB1 affinity, achieving >150-fold selectivity for CB2 .
Biological Activity
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is a member of the indeno-pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula for this compound is C13H12N2O4, with a molecular weight of 260.25 g/mol. The structural features include two methoxy groups at the 6 and 7 positions and a carboxylic acid group at the 3 position, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O4 |
| Molecular Weight | 260.25 g/mol |
| LogP | 1.3645 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 68.315 Ų |
The primary biological activity of this compound is attributed to its role as a potent inhibitor of the receptor tyrosine kinase associated with Platelet-Derived Growth Factor-BB (PDGF-BB). By inhibiting PDGF-BB signaling, the compound disrupts critical pathways involved in cell proliferation and migration. This inhibition can lead to decreased angiogenesis and tumor growth, making it a candidate for cancer treatment.
Biochemical Pathways
The inhibition of PDGF-BB signaling cascades results in:
- Reduced Cell Proliferation : Cancer cells exhibit decreased growth rates.
- Inhibition of Angiogenesis : The formation of new blood vessels is suppressed.
- Potential Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Anticancer Activity
A significant study demonstrated that this compound effectively inhibited tumor growth in vitro and in vivo models by targeting PDGF-BB pathways. It showed promising results against several cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Properties
Research has indicated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. In particular, some analogs have shown inhibition rates of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.
Case Studies
- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and proliferation rates compared to untreated controls.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of this compound led to a marked reduction in paw edema compared to standard anti-inflammatory drugs like indomethacin.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid?
Answer: Synthesis optimization requires systematic evaluation of reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical methods like Design of Experiments (DoE) are critical for minimizing trial-and-error approaches. For example, fractional factorial designs can identify dominant variables (e.g., methoxy group stability under acidic conditions), while response surface methodology refines yield and purity . Purification strategies should integrate techniques like recrystallization (using polar aprotic solvents) and HPLC to address byproducts from ring-closure reactions .
Basic: How can researchers confirm the structural integrity of the fused indeno-pyrazole core in this compound?
Answer: Structural validation combines spectroscopic and computational methods:
- NMR : Analyze - and -NMR for aromatic proton splitting patterns (e.g., dihydroindeno protons at δ 5.8–6.2 ppm) and methoxy group signals (δ 3.7–3.9 ppm).
- X-ray crystallography : Resolve the fused bicyclic system and confirm dihedral angles between pyrazole and indene rings.
- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes for the carboxylic acid moiety .
Advanced: How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Answer: Discrepancies often arise from metabolic instability or solubility limitations. Methodological steps include:
- Pharmacokinetic profiling : Assess plasma stability (e.g., esterase-mediated hydrolysis of the carboxylic acid group) and tissue distribution via LC-MS/MS.
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or prodrug strategies (methyl ester derivatization) to improve bioavailability.
- Target engagement assays : Use CRISPR-edited cell lines to isolate off-target effects in vivo .
Advanced: What computational tools are recommended for predicting reaction pathways in the synthesis of derivatives?
Answer: Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are ideal for modeling transition states in heterocyclic reactions. For example:
- Gaussian or ORCA : Calculate activation energies for pyrazole ring formation under varying methoxy substituent positions.
- Machine learning : Train models on existing indeno-pyrazole datasets to predict regioselectivity in electrophilic substitutions .
Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?
Answer: High-resolution mass spectrometry (HRMS) and UPLC-PDA are preferred for impurity profiling:
- HRMS : Detect low-abundance byproducts (e.g., demethylated analogs) with ppm-level mass accuracy.
- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation pathways (e.g., hydrolysis of the carboxylic acid group) .
Advanced: How can researchers design experiments to investigate the role of methoxy groups in modulating biological target binding?
Answer: Employ a structure-activity relationship (SAR) approach:
- Analog synthesis : Prepare derivatives with methoxy groups at positions 6, 7, or both, and compare binding affinities via surface plasmon resonance (SPR).
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies on residues critical for hydrogen bonding with methoxy oxygen .
Advanced: What strategies address low reproducibility in catalytic steps during large-scale synthesis?
Answer: Scale-up challenges often stem from heat/mass transfer limitations. Solutions include:
- Flow chemistry : Improve mixing efficiency and temperature control for exothermic ring-closure reactions.
- Process analytical technology (PAT) : Use inline FTIR to monitor intermediate concentrations in real time .
Basic: What safety protocols are critical when handling this compound in aqueous environments?
Answer: The carboxylic acid group may react with strong bases, releasing CO₂. Mitigation strategies:
- Ventilation : Use fume hoods during pH adjustments (e.g., sodium bicarbonate neutralization).
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles to prevent dermal/ocular exposure .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer: Combine orthogonal assays:
- Chemical proteomics : Use photoaffinity labeling to identify off-target protein interactions.
- Metabolomics : Track downstream metabolic perturbations via -NMR-based profiling in cell lysates.
- CRISPRi/a : Modulate putative target genes to confirm phenotypic rescue or enhancement .
Basic: What are the best practices for long-term storage to prevent degradation?
Answer: Store under inert gas (argon) at –20°C in amber vials. Pre-lyophilize the compound to remove residual solvents (e.g., DMSO), which can accelerate hydrolysis of the carboxylic acid group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
